1-(4-fluorophenyl)-N-[(4-propoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1207008-74-9
Cat. No.: VC11957571
Molecular Formula: C24H22FN5O2
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207008-74-9 |
|---|---|
| Molecular Formula | C24H22FN5O2 |
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-N-[(4-propoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C24H22FN5O2/c1-2-15-32-21-9-3-17(4-10-21)16-27-24(31)22-23(18-11-13-26-14-12-18)30(29-28-22)20-7-5-19(25)6-8-20/h3-14H,2,15-16H2,1H3,(H,27,31) |
| Standard InChI Key | MXDNDMLEJZHARJ-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 |
| Canonical SMILES | CCCOC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,3-triazole ring substituted at positions 1, 4, and 5 (Figure 1):
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Position 1: 4-Fluorophenyl group (C₆H₄F).
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Position 4: Carboxamide group linked to a (4-propoxyphenyl)methyl moiety.
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Position 5: Pyridin-4-yl group (C₅H₄N).
Molecular Formula: C₂₄H₂₂FN₅O₂.
Molecular Weight: 431.5 g/mol.
IUPAC Name: 1-(4-Fluorophenyl)-N-[(4-propoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| SMILES | CCCOC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 | |
| InChIKey | MXDNDMLEJZHARJ-UHFFFAOYSA-N | |
| Topological Polar SA | 98.6 Ų | |
| Hydrogen Bond Donors | 1 |
Synthesis and Characterization
Synthetic Pathways
The synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction for 1,2,3-triazole formation . A proposed route involves:
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Azide Preparation: 4-Fluorophenyl azide from sodium azide and a halogenated precursor.
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Alkyne Synthesis: Pyridin-4-yl acetylene derivative.
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CuAAC Reaction: Cycloaddition to form the triazole core.
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Amidation: Coupling the triazole-4-carboxylic acid with (4-propoxyphenyl)methylamine .
Reaction Conditions:
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Solvents: Dimethylformamide (DMF) or acetonitrile.
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Catalysts: Copper(I) iodide or TBTA (tris(benzyltriazolylmethyl)amine) .
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Temperature: Mild conditions (25–60°C) to preserve functional groups.
Analytical Characterization
Spectroscopic Data:
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¹H NMR: Peaks for fluorophenyl (δ 7.2–7.8 ppm), pyridinyl (δ 8.5–8.7 ppm), and propoxyphenyl protons (δ 1.0–4.3 ppm) .
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LC-MS: [M+H]⁺ peak at m/z 432.2.
Purity Assessment:
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HPLC: >95% purity using C18 columns and acetonitrile/water gradients.
Biological Activity and Mechanistic Insights
Table 2: Comparative Activity of Triazole Derivatives
| Compound | IC₅₀ (Target) | Reference |
|---|---|---|
| Analogous triazole | 0.3 µM (LIMK1) | |
| 5-Fluorotriazole | 12 µM (E. coli DNA gyrase) |
Mechanism of Action
The carboxamide group may facilitate hydrogen bonding with enzymatic active sites, while the fluorophenyl moiety enhances membrane permeability . The propoxyphenyl chain likely improves pharmacokinetic properties by increasing lipophilicity .
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